N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a benzylsulfanyl group and at the 2-position with a 2-methylbenzamide moiety. This structural combination is significant in agrochemical and pharmaceutical research due to the bioactivity of thiadiazole derivatives .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)15(21)18-16-19-20-17(23-16)22-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCBHLJVFAFOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key analogues and their properties:
Key Observations :
- Substituent Effects on Melting Points : Benzylsulfanyl derivatives (e.g., 5h) exhibit lower melting points (~133–135°C) compared to ethylsulfanyl analogues (e.g., 5f: 158–160°C ), likely due to reduced crystallinity from bulky aromatic groups.
- Molecular Weight and Lipophilicity : The main compound (349.45 g/mol) is heavier than ethylsulfanyl analogues (e.g., 279.38 g/mol ), suggesting enhanced lipophilicity, which may improve membrane permeability in biological systems.
Stability and Reactivity
- Amide Group Stability : The 2-methylbenzamide moiety is more hydrolytically stable than acetamide derivatives (e.g., 5h ), which could improve shelf life.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazoles, which are known for their potential pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
- CAS Number : 831244-17-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzylsulfanyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, the compound may interact with enzymes or receptors involved in various biological pathways.
1. Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi. For instance:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Inhibitory effects observed against Candida albicans.
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that:
- It induces apoptosis in cancer cell lines such as HeLa and MCF-7.
- The mechanism involves the activation of caspases and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential:
- It reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several thiadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Properties
In a study evaluating various compounds for anticancer activity, this compound was found to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
